molecular formula C13H10BrN3O2S B3555349 5-bromo-N-{[(4-hydroxyphenyl)amino]carbonothioyl}nicotinamide

5-bromo-N-{[(4-hydroxyphenyl)amino]carbonothioyl}nicotinamide

Cat. No. B3555349
M. Wt: 352.21 g/mol
InChI Key: ZWJOCCQJEWYIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{[(4-hydroxyphenyl)amino]carbonothioyl}nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BHNC and is a derivative of nicotinamide. BHNC has been studied extensively, and its unique properties have made it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of BHNC involves the inhibition of various enzymes and signaling pathways within cells. BHNC has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. BHNC also inhibits the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BHNC has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. BHNC also increases the levels of glutathione, an antioxidant that helps protect cells from oxidative stress. Additionally, BHNC has been shown to reduce the levels of pro-inflammatory cytokines, which play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BHNC is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of cancer treatments. Additionally, BHNC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of BHNC is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of BHNC to minimize any potential side effects.

Future Directions

There are several future directions for the study of BHNC. One area of research is the development of BHNC-based cancer treatments. Further studies are needed to determine the optimal dosage and administration of BHNC to maximize its anti-cancer effects while minimizing any potential side effects. Another area of research is the study of BHNC in the treatment of inflammatory diseases. BHNC has been shown to have anti-inflammatory properties, and further studies are needed to determine its potential as a treatment for various inflammatory conditions. Additionally, the mechanism of action of BHNC is not fully understood, and further studies are needed to elucidate its effects on various signaling pathways and enzymes within cells.
Conclusion:
In conclusion, BHNC is a promising compound that has potential applications in various scientific research fields. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising candidate for the development of cancer treatments and treatments for inflammatory diseases. Further studies are needed to fully understand the mechanism of action of BHNC and to determine its optimal dosage and administration for various applications.

Scientific Research Applications

BHNC has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of BHNC is in the field of cancer research. BHNC has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

5-bromo-N-[(4-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c14-9-5-8(6-15-7-9)12(19)17-13(20)16-10-1-3-11(18)4-2-10/h1-7,18H,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJOCCQJEWYIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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